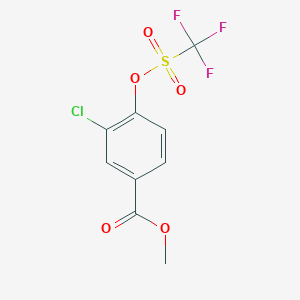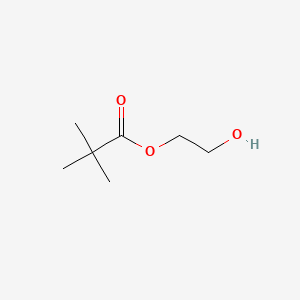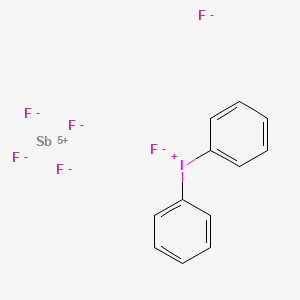
Iodonium, diphenyl-, (OC-6-11)-hexafluoroantimonate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodonium, diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) is a hypervalent iodine compound known for its unique chemical properties and applications in various fields of science and industry. This compound is part of the iodonium salts family, which are widely used as reagents in organic synthesis due to their ability to facilitate mild and selective arylation reactions .
Méthodes De Préparation
The synthesis of iodonium, diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) typically involves the reaction of diphenyliodonium salts with hexafluoroantimonic acid. The general synthetic route includes the following steps:
Formation of Diphenyliodonium Salt: This is achieved by reacting iodobenzene with a suitable oxidizing agent such as peracetic acid or hydrogen peroxide in the presence of an acid catalyst.
Reaction with Hexafluoroantimonic Acid: The diphenyliodonium salt is then treated with hexafluoroantimonic acid to form the desired iodonium, diphenyl-, (OC-6-11)-hexafluoroantimonate(1-).
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Iodonium, diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: This compound is known for its ability to participate in electrophilic aromatic substitution reactions, where it acts as an arylating agent.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It is also used in coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The major products formed from these reactions are typically arylated derivatives of the nucleophiles .
Applications De Recherche Scientifique
Iodonium, diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent for the arylation of various substrates, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Photoinitiators: This compound is used in photoinitiators for polymerization reactions, particularly in the production of photoresists and coatings.
Biological Studies: It is employed in biological studies to investigate the effects of arylation on biological molecules and pathways.
Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of iodonium, diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) involves the transfer of an aryl group to a nucleophile. This process typically occurs through an electrophilic aromatic substitution mechanism, where the iodonium compound acts as an electrophile, facilitating the formation of a new bond between the aryl group and the nucleophile. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparaison Avec Des Composés Similaires
Iodonium, diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) can be compared with other iodonium salts, such as:
Diphenyliodonium Chloride: Similar in structure but uses chloride as the counterion.
Phenyl(2,4,6-trimethylphenyl)iodonium Tetrafluoroborate: Another iodonium salt with different aryl groups and counterion.
Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate: Features tert-butyl groups and hexafluorophosphate as the counterion.
The uniqueness of iodonium, diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) lies in its high reactivity and selectivity in arylation reactions, as well as its stability and ease of handling compared to other iodonium salts .
Propriétés
Numéro CAS |
52754-92-4 |
|---|---|
Formule moléculaire |
C12H10F6ISb |
Poids moléculaire |
516.86 g/mol |
Nom IUPAC |
antimony(5+);diphenyliodanium;hexafluoride |
InChI |
InChI=1S/C12H10I.6FH.Sb/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;;;;;;/h1-10H;6*1H;/q+1;;;;;;;+5/p-6 |
Clé InChI |
MQGZQWMSOMMOAC-UHFFFAOYSA-H |
SMILES canonique |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[F-].[F-].[F-].[F-].[F-].[F-].[Sb+5] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


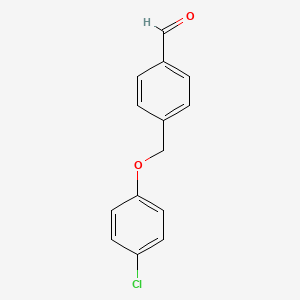
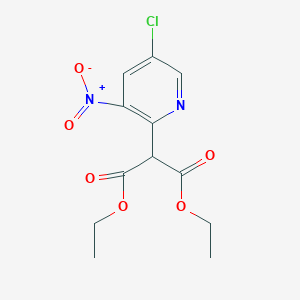
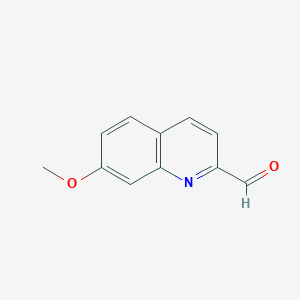
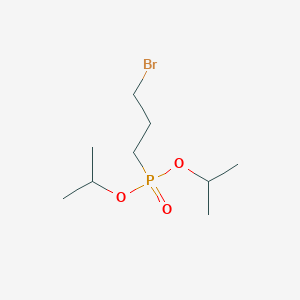
![2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine](/img/structure/B13981817.png)
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B13981819.png)
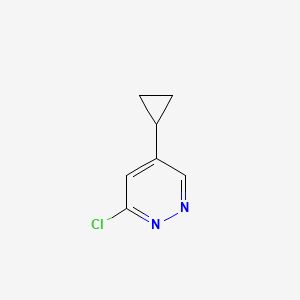
![3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2h-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B13981829.png)
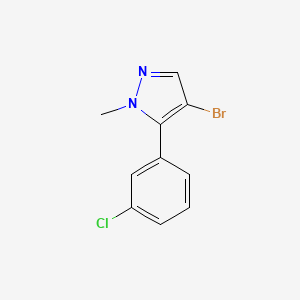
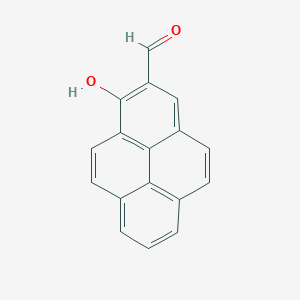
![6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13981844.png)
